molecular formula C10H14O3 B181631 3,4-Diethoxyphenol CAS No. 65383-59-7

3,4-Diethoxyphenol

Cat. No.: B181631
CAS No.: 65383-59-7
M. Wt: 182.22 g/mol
InChI Key: RNNDNIWAVXLNHZ-UHFFFAOYSA-N
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Description

3,4-Diethoxyphenol is a phenolic compound characterized by a benzene ring substituted with two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of more complex aromatic ethers. For example, Alexander Shulgin and Ann Shulgin documented its use in synthesizing 1,2,4-triethoxybenzene via alkylation with ethyl bromide, achieving a yield of 9.1 g, albeit with residual unreacted phenol . The compound’s ethoxy substituents enhance lipophilicity compared to hydroxylated analogs, influencing its solubility and reactivity in pharmaceutical and industrial applications.

Properties

CAS No.

65383-59-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3,4-diethoxyphenol

InChI

InChI=1S/C10H14O3/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7,11H,3-4H2,1-2H3

InChI Key

RNNDNIWAVXLNHZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)O)OCC

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dimethoxyphenol

Structural Features : Substituted with methoxy (-OCH₃) groups at the 3- and 4-positions.
Molecular Formula : C₈H₁₀O₃ .
Key Differences :

  • Polarity and Solubility : Methoxy groups are smaller and less lipophilic than ethoxy, leading to higher water solubility.
  • Applications : Used in agrochemicals and as a precursor in polymer synthesis. Registered under ECHA (EC 217-995-4) as an ingredient substance .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Features: Contains two hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid (-CH₂CH₂COOH) side chain. Molecular Formula: C₉H₈O₄ . Key Differences:

  • Acidity: The carboxylic acid group renders caffeic acid significantly more acidic (pKa ~4.5) compared to 3,4-diethoxyphenol.
  • Applications : Widely utilized in pharmacological research, food additives, and cosmetics due to antioxidant properties .

3,4-Dinitrophenol

Structural Features: Nitro (-NO₂) groups at the 3- and 4-positions. Molecular Formula: C₆H₄N₂O₅ . Key Differences:

  • Reactivity : Nitro groups are strongly electron-withdrawing, making this compound highly acidic (pKa ~4.0) and reactive.
  • Toxicity: Known as a metabolic uncoupler, historically used in pesticides and explosives, but restricted due to acute toxicity .

β-(3,4-Dimethoxyphenyl)ethylamine

Structural Features: A phenethylamine derivative with methoxy groups at the 3- and 4-positions. Molecular Formula: C₁₀H₁₅NO₂ . Key Differences:

  • Functional Group : Contains an ethylamine side chain instead of a hydroxyl group, altering its biological activity (e.g., dopaminergic effects).
  • Applications : Investigated as a pharmaceutical intermediate, particularly in neurological drug development .

Comparative Data Table

Compound Molecular Formula Substituents Key Properties Applications
This compound C₁₀H₁₄O₃ 3-OCH₂CH₃, 4-OCH₂CH₃ Lipophilic, mp ~28–30°C (post-synthesis) Organic synthesis, aromatic intermediates
3,4-Dimethoxyphenol C₈H₁₀O₃ 3-OCH₃, 4-OCH₃ Higher polarity, ECHA-registered Agrochemicals, polymers
Caffeic Acid C₉H₈O₄ 3-OH, 4-OH, -CH₂CH₂COOH Antioxidant, acidic (pKa ~4.5) Pharmacology, food additives
3,4-Dinitrophenol C₆H₄N₂O₅ 3-NO₂, 4-NO₂ Highly acidic (pKa ~4.0), toxic Historical pesticide use
β-(3,4-Dimethoxyphenyl)ethylamine C₁₀H₁₅NO₂ 3-OCH₃, 4-OCH₃, -CH₂CH₂NH₂ Basic (amine functionality) Neurological drug intermediates

Research Findings and Implications

  • Synthetic Utility: this compound’s ethoxy groups facilitate alkylation reactions, as demonstrated in Shulgin’s synthesis of triethoxybenzene, though residual phenol indicates optimization challenges .
  • Biological Activity: Methoxy and ethoxy analogs exhibit divergent bioactivity profiles. For instance, caffeic acid’s hydroxyl groups confer antioxidant properties, while 3,4-dinitrophenol’s nitro groups contribute to toxicity .
  • Industrial Relevance : Lipophilicity in ethoxy derivatives enhances suitability for hydrophobic matrices in coatings or drug delivery systems, contrasting with the water-soluble caffeic acid .

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